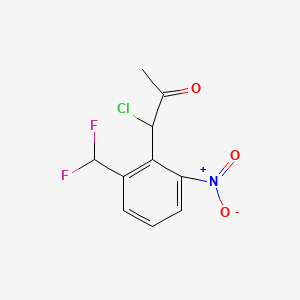

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one

Beschreibung

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one backbone with a chloro group and a 2-(difluoromethyl)-6-nitrophenyl substituent at the 1-position.

Eigenschaften

Molekularformel |

C10H8ClF2NO3 |

|---|---|

Molekulargewicht |

263.62 g/mol |

IUPAC-Name |

1-chloro-1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14(16)17/h2-4,9-10H,1H3 |

InChI-Schlüssel |

STMMZFSKRCZBHP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC=C1[N+](=O)[O-])C(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethyl)-6-nitrophenyl ketone with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective synthesis.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is often carried out in the presence of a base to facilitate the substitution process.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study the effects of difluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with pharmacological activity.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to the presence of the difluoromethyl and nitrophenyl groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 1-Chloro-3-(2-(difluoromethoxy)-6-nitrophenyl)propan-2-one

This compound (CAS: 1804147-44-1) shares the propan-2-one core and nitro-substituted aromatic ring with the target molecule. Key differences include:

- Substituent Position: The chloro group is at the 3-position of the propanone chain instead of the 1-position.

- Aromatic Substituent : A difluoromethoxy (-O-CF₂H) group replaces the difluoromethyl (-CF₂H) group at the 2-position of the phenyl ring.

Impact of Differences :

- The difluoromethoxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the difluoromethyl group, which may influence solubility or target binding .

Comparison with Complex II Inhibitors (Fungicides)

The European patent (2023) lists structurally related compounds with aromatic nitro and difluoromethyl groups, such as benzovindiflupyr (A.3.2) and bixafen (A.3.3), which are succinate dehydrogenase inhibitors (SDHIs). These fungicides share:

- Electron-Withdrawing Groups : Nitro or halogens on aromatic rings enhance stability and target binding.

- Fluorinated Substituents : Difluoromethyl groups improve lipophilicity and resistance to metabolic degradation.

Key Differences :

- Core Structure: The target compound’s propanone backbone contrasts with the carboxamide or pyrazole cores of SDHIs (e.g., fluxapyroxad (A.3.9) and pydiflumetofen (A.3.17)).

- Functional Groups : SDHIs typically feature carboxamide moieties critical for enzyme inhibition, absent in the target compound.

Hypothesized Implications :

- The propanone structure may reduce affinity for SDHI targets but could enable novel reactivity (e.g., as a synthetic intermediate for ketone-derived agrochemicals).

- The nitro group’s para position relative to the difluoromethyl group may enhance π-π stacking in biological systems compared to ortho/meta configurations in SDHIs .

Biologische Aktivität

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is a synthetic organic compound with the molecular formula and a molecular weight of 263.63 g/mol. This compound is characterized by its chlorinated and difluoromethyl-substituted aromatic structure, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group enhances its electrophilic nature, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties . For instance, studies have shown that derivatives containing nitrophenyl groups can inhibit bacterial growth, suggesting that this compound may possess similar activity.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibition observed |

| 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one | Staphylococcus aureus | Moderate inhibition |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anticancer agent.

Case Study: Cytotoxicity Assessment

A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. For example, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain pathogens and cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chlorinated precursors with difluoromethyl-substituted nitrobenzene derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Comparative studies with similar compounds reveal differences in biological activity based on structural modifications:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Significant cytotoxicity and antimicrobial activity | Effective against multiple cancer cell lines |

| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Moderate antimicrobial activity | Less cytotoxic compared to the former |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.